molecular formula C23H25ClN2O5 B5353232 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid

Cat. No.: B5353232
M. Wt: 444.9 g/mol
InChI Key: CTGZBGWJJCSXLU-CPNJWEJPSA-N
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Description

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methoxybenzoyl group, and a pentanoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the chlorophenyl and methoxybenzoyl intermediates, followed by their coupling through amide bond formation

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2-chlorophenyl)propanoic acid
  • 2-chlorophenylalanine
  • 2-chloro-3-phenyl-DL-alanine

Uniqueness

Compared to similar compounds, 2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-16-6-4-5-7-18(16)24)25-21(27)15-8-10-17(31-3)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGZBGWJJCSXLU-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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